Sulfo-Cyanine3 Maleimide: A Technical Guide for Researchers
Sulfo-Cyanine3 Maleimide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cyanine3 maleimide, a fluorescent dye widely used in biological research. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling techniques.
Core Chemical Properties
Sulfo-Cyanine3 maleimide is a water-soluble, thiol-reactive fluorescent dye. Its hydrophilicity, conferred by the presence of sulfo-groups, makes it particularly suitable for labeling sensitive biological molecules such as antibodies and proteins in aqueous environments without the need for organic co-solvents.[1][2][3] The maleimide group specifically reacts with free sulfhydryl groups, commonly found in cysteine residues of proteins, to form stable thioether bonds.
A summary of the key chemical and physical properties of Sulfo-Cyanine3 maleimide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₄₁KN₄O₉S₂ | [1][2] |
| Molecular Weight | ~776.96 g/mol | [1][3] |
| CAS Number | 1656990-68-9 | [1] |
| Excitation Maximum (λex) | ~548 nm | [1][2] |
| Emission Maximum (λem) | ~563 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [1][2] |
| Appearance | Red powder | [1] |
| Solubility | Soluble in water, DMF, and DMSO | [1][3] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |
Chemical Structure
The fundamental reaction chemistry involves the Michael addition of a thiol group to the maleimide double bond, as depicted in the following diagram:
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Protocols
The following sections provide detailed methodologies for the use of Sulfo-Cyanine3 maleimide in protein labeling and subsequent application in immunofluorescence microscopy.
Protein Labeling with Sulfo-Cyanine3 Maleimide
This protocol outlines the steps for conjugating Sulfo-Cyanine3 maleimide to a protein containing cysteine residues.
Materials:
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Protein of interest (containing free thiol groups)
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Sulfo-Cyanine3 maleimide
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Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the dye.
-
Dye Preparation: Immediately before use, dissolve Sulfo-Cyanine3 maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Sulfo-Cyanine3 maleimide to the protein solution. The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: (Optional) To stop the reaction, a small molar excess of a quenching reagent like L-cysteine can be added.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
Immunofluorescence Staining of Fixed Cells
This protocol describes the use of a Sulfo-Cyanine3 maleimide-labeled antibody for the detection of a specific target in fixed cells.
Materials:
-
Sulfo-Cyanine3 maleimide-labeled antibody
-
Cells grown on coverslips
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
-
Wash buffer: PBS
-
Mounting medium with an antifade reagent
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the Sulfo-Cyanine3 maleimide-labeled primary antibody in the blocking solution to the predetermined optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for the Cy3 dye (Excitation: ~550 nm, Emission: ~570 nm).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for site-specific protein labeling and its application in fluorescence microscopy.
Caption: Protein Labeling and Immunofluorescence Workflow.
